
Carbamic acid, 1H-benzimidazole-2,5-diylbis-, dimethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Carbamic acid, 1H-benzimidazole-2,5-diylbis-, dimethyl ester: is a chemical compound known for its unique structure and diverse applications. It is characterized by the presence of a benzimidazole ring fused with carbamic acid esters, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, 1H-benzimidazole-2,5-diylbis-, dimethyl ester typically involves the reaction of benzimidazole derivatives with dimethyl carbonate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the ester linkage .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
Carbamic acid, 1H-benzimidazole-2,5-diylbis-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the ester groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen functionalities, while reduction can lead to the formation of amines .
Scientific Research Applications
Carbamic acid, 1H-benzimidazole-2,5-diylbis-, dimethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of carbamic acid, 1H-benzimidazole-2,5-diylbis-, dimethyl ester involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved may include inhibition of carbonic anhydrase or other enzymes critical for cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: A core structure in many pharmaceuticals.
Carbamic acid derivatives: Compounds with similar functional groups but different biological activities.
Uniqueness
Carbamic acid, 1H-benzimidazole-2,5-diylbis-, dimethyl ester stands out due to its dual functionality, combining the properties of benzimidazole and carbamic acid esters. This unique structure allows it to interact with a variety of biological targets, making it a versatile compound in research and industry .
Properties
CAS No. |
61837-78-3 |
|---|---|
Molecular Formula |
C11H12N4O4 |
Molecular Weight |
264.24 g/mol |
IUPAC Name |
methyl N-[2-(methoxycarbonylamino)-3H-benzimidazol-5-yl]carbamate |
InChI |
InChI=1S/C11H12N4O4/c1-18-10(16)12-6-3-4-7-8(5-6)14-9(13-7)15-11(17)19-2/h3-5H,1-2H3,(H,12,16)(H2,13,14,15,17) |
InChI Key |
WOJKDXOXXXLJPE-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)NC1=CC2=C(C=C1)N=C(N2)NC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


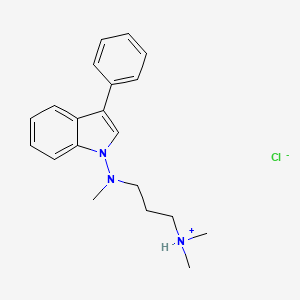

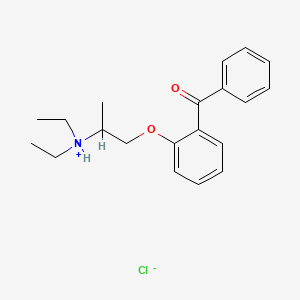


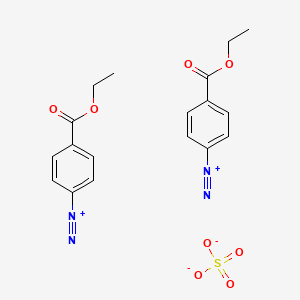

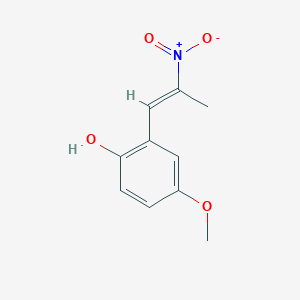
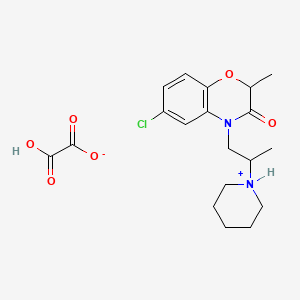
![N-[2-[(2,4-Dinitrophenyl)azo]-5-[(2-hydroxy-3-methoxypropyl)amino]-4-methoxyphenyl]acetamide](/img/structure/B13767059.png)

![6-[(2-chloro-6-nitrophenyl)methylamino]-1H-pyrimidine-2,4-dione](/img/structure/B13767074.png)


